1-(3-Iodo-4-methylbenzoyl)azepane
Description
1-(3-Iodo-4-methylbenzoyl)azepane is a substituted azepane derivative characterized by a benzoyl group functionalized with an iodine atom at the 3-position and a methyl group at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural similarity to neuropharmacological agents targeting receptors such as dopamine or serotonin transporters .
Synthesis typically involves coupling reactions between substituted benzoyl chlorides and azepane, followed by iodination and purification steps. Nuclear magnetic resonance (NMR) spectroscopy (e.g., $^1$H NMR in DMSO–CCl$_4$ mixtures) and X-ray crystallography are critical for structural validation .
Properties
Molecular Formula |
C14H18INO |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
azepan-1-yl-(3-iodo-4-methylphenyl)methanone |
InChI |
InChI=1S/C14H18INO/c1-11-6-7-12(10-13(11)15)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
DNHQFGQZFQPCMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCCC2)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCCC2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
a. 1-(4-Methylbenzoyl)azepane
- Structural Difference : Lacks the 3-iodo substituent.
- Impact: Reduced steric bulk and lower molecular weight (MW: ~245 g/mol vs. ~372 g/mol for the iodinated derivative).
b. 1-(3-Chloro-4-methylbenzoyl)azepane
- Structural Difference : Chlorine replaces iodine at the 3-position.
- Impact : Chlorine’s smaller atomic radius and lower polarizability result in weaker van der Waals interactions compared to iodine. This may reduce binding affinity in hydrophobic pockets of biological targets .
c. 1-(3-Iodobenzoyl)piperidine
- Structural Difference : Piperidine (six-membered ring) replaces azepane.
- Impact : Reduced conformational flexibility alters pharmacodynamic profiles. Piperidine derivatives often exhibit faster metabolic clearance due to smaller ring size .
Physicochemical and Pharmacokinetic Properties
| Property | 1-(3-Iodo-4-methylbenzoyl)azepane | 1-(4-Methylbenzoyl)azepane | 1-(3-Cl-4-Me-benzoyl)azepane |
|---|---|---|---|
| Molecular Weight (g/mol) | 372.2 | 245.3 | 259.7 |
| LogP | 3.8 | 2.1 | 2.9 |
| Halogen Bonding Potential | High (Iodine) | None | Moderate (Chlorine) |
| Metabolic Stability | Moderate (CYP3A4 substrate) | High | Moderate |
Key Findings :
- The 3-iodo substituent enhances lipophilicity (LogP = 3.8), improving blood-brain barrier penetration compared to non-halogenated analogues .
- Azepane’s seven-membered ring confers greater resistance to oxidative metabolism compared to piperidine derivatives, as evidenced by in vitro microsomal assays .
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